molecular formula C7H12Cl2N2 B593976 (R)-1-(pyridin-2-yl)ethanamine dihydrochloride CAS No. 1352640-52-8

(R)-1-(pyridin-2-yl)ethanamine dihydrochloride

Cat. No.: B593976
CAS No.: 1352640-52-8
M. Wt: 195.087
InChI Key: JNBVPGDYRRBINU-QYCVXMPOSA-N
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Description

®-1-(pyridin-2-yl)ethanamine dihydrochloride is a chiral amine compound that features a pyridine ring attached to an ethanamine group. This compound is often used in the synthesis of various pharmaceuticals and as a building block in organic chemistry due to its unique structural properties.

Scientific Research Applications

®-1-(pyridin-2-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.

    Industry: Utilized in the production of agrochemicals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(pyridin-2-yl)ethanamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with pyridine, which undergoes a series of reactions to introduce the ethanamine group.

    Chiral Resolution: The racemic mixture of 1-(pyridin-2-yl)ethanamine is resolved into its enantiomers using chiral resolution techniques.

    Formation of Dihydrochloride Salt: The ®-enantiomer is then reacted with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of ®-1-(pyridin-2-yl)ethanamine dihydrochloride often involves large-scale chiral resolution processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Types of Reactions:

    Oxidation: ®-1-(pyridin-2-yl)ethanamine dihydrochloride can undergo oxidation reactions to form corresponding pyridine N-oxides.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Various reduced amine derivatives.

    Substitution Products: Functionalized pyridine derivatives.

Mechanism of Action

The mechanism of action of ®-1-(pyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

    (S)-1-(pyridin-2-yl)ethanamine dihydrochloride: The enantiomer of the compound, which may have different biological activities.

    2-(pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring and have similar applications in medicinal chemistry.

    Pyrrolidin-2-ones: These compounds also contain a nitrogen heterocycle and are used in similar research applications.

Uniqueness: ®-1-(pyridin-2-yl)ethanamine dihydrochloride is unique due to its chiral nature and the specific biological activities associated with the ®-enantiomer. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and in studies requiring chiral specificity.

Properties

IUPAC Name

(1R)-1-pyridin-2-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2ClH/c1-6(8)7-4-2-3-5-9-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBVPGDYRRBINU-QYCVXMPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719917
Record name (1R)-1-(Pyridin-2-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352640-52-8
Record name (1R)-1-(Pyridin-2-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(pyridin-2-yl)ethan-1-amine dihydrochloride
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